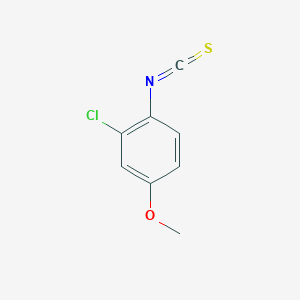

2-Chloro-1-isothiocyanato-4-methoxybenzene

Overview

Description

Molecular Structure Analysis

The molecular formula of 2-Chloro-1-isothiocyanato-4-methoxybenzene is C8H6ClNOS . The InChI code is 1S/C8H6ClNOS/c1-11-6-2-3-8(10-5-12)7(9)4-6/h2-4H,1H3 . The molecular weight is 199.66 .Physical And Chemical Properties Analysis

The density of this compound is 1.2±0.1 g/cm3 . The boiling point is 315.9±32.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.5±3.0 kJ/mol . The flash point is 144.8±25.1 °C . The index of refraction is 1.573 . The molar refractivity is 53.0±0.5 cm3 .Scientific Research Applications

Environmental Science and Organohalogen Chemistry

Research on halogenated methoxybenzenes, such as those studied by Führer and Ballschmiter (1998), highlights the environmental presence and implications of these compounds, emphasizing their mixed biogenic and anthropogenic origins in the marine troposphere of the Atlantic Ocean. This study suggests that understanding the sources and behaviors of such halogenated compounds is crucial for assessing their environmental impact (Führer & Ballschmiter, 1998).

Catalysis and Biomass Conversion

Zhu et al. (2011) explored the bifunctional catalytic conversion of anisole, a methoxybenzene derivative, over a Pt/HBeta catalyst. This research is relevant to the applications of "2-Chloro-1-isothiocyanato-4-methoxybenzene" in catalysis, especially in the context of biomass conversion to valuable chemicals, showcasing the role of catalytic processes in the efficient transformation of lignin-derived phenolic compounds into gasoline-range molecules (Zhu et al., 2011).

Electrochemistry and Environmental Pollution

The electrochemical reduction studies of methoxychlor, a pesticide structurally related to methoxybenzene compounds, by McGuire and Peters (2016), provide insights into the potential applications of "this compound" in environmental remediation. This research demonstrates the feasibility of using electrochemical methods to degrade persistent organic pollutants, offering a pathway for the removal of hazardous substances from the environment (McGuire & Peters, 2016).

Material Science and Polymer Chemistry

Moustafid et al. (1991) focused on the electrosynthesis and characterization of soluble poly(2-methoxy-5-alkoxy paraphenylenes), which suggests potential applications in material science for "this compound" in the synthesis and development of new polymeric materials with specific electronic properties. Such polymers have implications for the electronics industry, particularly in the development of conductive and semiconductive materials (Moustafid et al., 1991).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-chloro-1-isothiocyanato-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-11-6-2-3-8(10-5-12)7(9)4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARPSKRYFXYQRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N=C=S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2687264.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2687266.png)

![1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B2687267.png)

![2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide](/img/structure/B2687272.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2687273.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2687279.png)

![2-(2-Chloroethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2687281.png)